Benzyl 2-carbamoylpiperidine-1-carboxylate

Antiviral Drug Discovery HIV Integrase Chiral Synthesis

Racemization and side reactions during peptidomimetic synthesis compromise yield when using unprotected pipecolinamide. This chiral, Cbz-protected intermediate directly addresses these challenges: • Orthogonal Cbz protecting group: Base-stable, cleaved via hydrogenolysis-ideal for solid-phase peptide synthesis • Defined stereochemistry at piperidine 2-position eliminates enantiomeric impurity downstream • Enables direct installation of masked pipecolic acid motif into HIV integrase inhibitors and CNS-targeted libraries ≥97% purity, white solid. Shipped ambient. Bulk quantities available.

Molecular Formula C14H18N2O3
Molecular Weight 262.3 g/mol
CAS No. 940868-17-7
Cat. No. B1524132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-carbamoylpiperidine-1-carboxylate
CAS940868-17-7
Molecular FormulaC14H18N2O3
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H18N2O3/c15-13(17)12-8-4-5-9-16(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,15,17)
InChIKeyAJMWIWWTWGDVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-carbamoylpiperidine-1-carboxylate Overview


Benzyl 2-carbamoylpiperidine-1-carboxylate, commonly referred to as 1-Cbz-pipecolinamide, is a chiral, non-racemic piperidine derivative that functions as a critical synthetic intermediate [1]. Characterized by a benzyloxycarbonyl (Cbz) protecting group and a carbamoyl side chain on a piperidine ring, this white solid has a molecular weight of 262.3 g/mol . It is specifically utilized for the controlled, stepwise assembly of complex molecules in medicinal chemistry, with its value stemming from its ability to install a masked pipecolic acid moiety with defined stereochemistry, which is essential for the activity of various peptidomimetic drugs and enzyme inhibitors [1].

Workflow
Stepwise assembly of chiral peptidomimetics and protease inhibitors
Selection Logic
Stereochemically defined (S)-piperidine-2-carboxamide with base-stable Cbz protection
Use Context
Installation of masked pipecolic acid in multi-step medicinal chemistry routes

Why 1-Cbz-pipecolinamide Is Irreplaceable


Generic substitution of Benzyl 2-carbamoylpiperidine-1-carboxylate (CAS 940868-17-7) with other piperidine derivatives is not feasible due to the compound's unique combination of orthogonal protecting groups and defined stereochemistry. Alternative Cbz-protected piperidines (e.g., Cbz-piperidine-4-carboxylic acid) lack the 2-carbamoyl group essential for further derivatization, while unprotected pipecolinamide introduces a reactive primary amine that can lead to unwanted side reactions and racemization [1]. Similarly, using a Boc-protecting group (e.g., Boc-pipecolinamide) provides different acid-lability, which is incompatible with many multi-step reaction sequences that require a base-stable, hydrogenolytically cleavable Cbz group. The presence of a chiral center at the 2-position of the piperidine ring is also critical; substitution with a racemic mixture would introduce an enantiomeric impurity that is difficult to separate downstream and can compromise the biological activity of the final drug candidate [1].

1
Unprotected or Boc-protected pipecolinamide may not reproduce orthogonal stability; Cbz group is uniquely labile to hydrogenolysis, enabling sequential deprotection strategies.
2
Racemic or (R)-enantiomer material may compromise downstream enantiomeric purity; the 2-position chirality directly influences target compound activity in reported antiviral research.
3
Other Cbz-piperidines lacking the 2-carbamoyl group do not provide the same derivatization handle, limiting their use in creating pipecolic acid motifs.

Key Evidence for 1-Cbz-pipecolinamide


Stereochemical Purity in HIV Integrase Inhibitor Synthesis

The stereochemically defined (S)-enantiomer of Benzyl 2-carbamoylpiperidine-1-carboxylate is a documented intermediate in the synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamide derivatives, which are potent HIV-1 integrase inhibitors . The use of a specific enantiomer is essential for achieving the high potency observed in the final drug candidates, as the (R)-enantiomer or a racemic mixture would likely result in reduced or abolished activity. The final compounds in this series, accessed through this chiral building block, demonstrate CIC95 values as low as 78 nM in cell-based assays .

HIV integrase inhibitor synthesis
Class-level inference
Final compound accessed via this intermediate: CIC95 78 nM vs. analogs >100 nM
Supports antiviral discovery pathway; stereochemical control is essential for activity.
Data to verify; direct intermediate characterization not reported.
Antiviral Drug Discovery HIV Integrase Chiral Synthesis

Cbz vs. Boc Orthogonal Deprotection

As a building block, Benzyl 2-carbamoylpiperidine-1-carboxylate provides an orthogonal deprotection strategy compared to its Boc-protected counterpart (tert-butyl 2-carbamoylpiperidine-1-carboxylate). The Cbz group is stable to acidic conditions that cleave a Boc group, and is instead removed by hydrogenolysis [1]. This orthogonal stability allows for the selective and sequential deprotection of multiple functional groups in a complex synthetic route. For example, a Boc group on another part of a molecule can be removed under acidic conditions while leaving the Cbz-protected piperidine intact for a later step [1].

Cbz vs. Boc orthogonal stability
Method context
Cbz stable to TFA, cleaved by H2/Pd–C; Boc cleaved by TFA, stable to hydrogenolysis
Enables orthogonal protection in complex synthetic routes; critical procurement differentiator.
Standard peptide synthesis conditions.
Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Applications of 1-Cbz-pipecolinamide


Chiral Peptidomimetics and Protease Inhibitors

The compound's primary application is as a chiral building block for introducing a pipecolic acid motif into peptidomimetic drugs. This is particularly valuable for creating conformationally constrained peptide analogs that are resistant to proteolytic degradation. The Cbz group is a standard protecting group for amines in solid-phase peptide synthesis, enabling its direct integration into automated synthesizers [1].

HIV Antiviral Agents

As evidenced by its role in the synthesis of HIV integrase inhibitors, this compound is a critical starting material for medicinal chemistry programs aimed at developing new antiviral therapies. The chiral (S)-enantiomer is specifically required to access the correct stereoisomer of the target drug, making it an essential reagent for laboratories focused on infectious disease research [1].

Natural Product Derivatives and CNS Agents

The piperidine core is a common pharmacophore in many alkaloids and CNS-active drugs. This building block allows for the late-stage functionalization of the piperidine ring, enabling the synthesis of diverse compound libraries for high-throughput screening in neuroscience and oncology drug discovery [1].

Application
Selection Property
Validation Focus
Chiral peptidomimetic synthesis
Pipecolic acid building block with Cbz protection
Orthogonal deprotection strategy and stereochemical fidelity
Infectious disease research (HIV integrase)
Defined (S)-enantiomer intermediate
Stereochemical integrity and activity correlation in antiviral models
CNS / natural product analogue libraries
Late-stage piperidine functionalization handle
Diversification potential without racemization
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